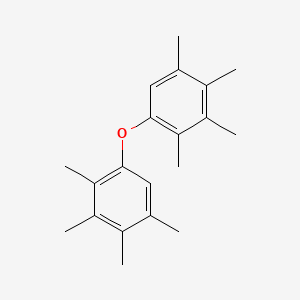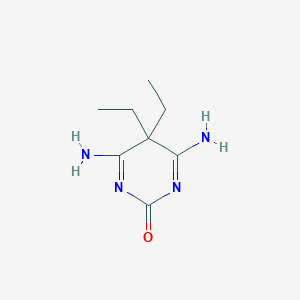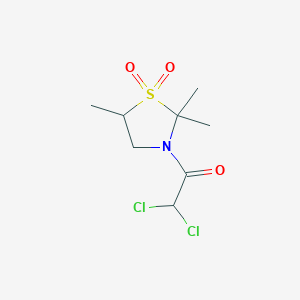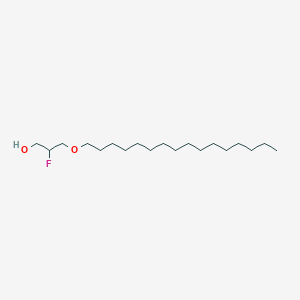
2-Fluoro-3-(hexadecyloxy)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(hexadecyloxy)propan-1-OL is an organic compound that belongs to the class of fluorinated alcohols. This compound is characterized by the presence of a fluorine atom, a long hexadecyl chain, and a hydroxyl group attached to a propane backbone. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(hexadecyloxy)propan-1-OL typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the propane backbone.
Etherification: Attachment of the hexadecyl group to the propane backbone through an ether linkage.
Hydroxylation: Introduction of the hydroxyl group to the propane backbone.
Common reagents used in these reactions include fluorinating agents, alkyl halides, and alcohols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(hexadecyloxy)propan-1-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Applications De Recherche Scientifique
2-Fluoro-3-(hexadecyloxy)propan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(hexadecyloxy)propan-1-OL involves its interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the long hexadecyl chain can influence its solubility and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-(octadecyloxy)propan-1-OL: Similar structure with an octadecyl chain instead of a hexadecyl chain.
3-(Hexadecyloxy)propan-1-OL: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoro-3-(dodecyloxy)propan-1-OL: Contains a shorter dodecyl chain, which can influence its physical and chemical properties.
Uniqueness
2-Fluoro-3-(hexadecyloxy)propan-1-OL is unique due to the presence of the fluorine atom and the long hexadecyl chain. These features contribute to its distinct reactivity, solubility, and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
63326-68-1 |
|---|---|
Formule moléculaire |
C19H39FO2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-fluoro-3-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C19H39FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18H2,1H3 |
Clé InChI |
NKHTZZLUMFLDMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


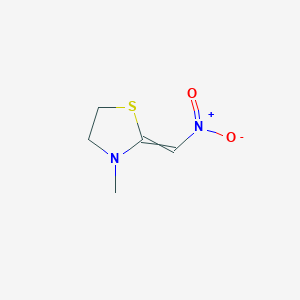
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)


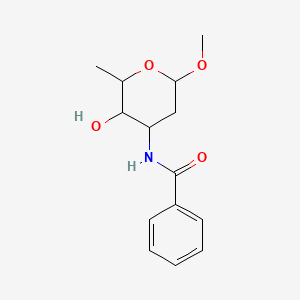
![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)

![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)

